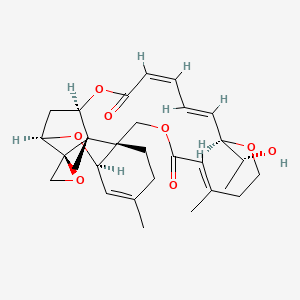
Ethacrynic Acid Epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Ethacrynic Acid Epoxide and its analogs can be synthesized through various chemical reactions, including the modification of Ethacrynic Acid. For instance, novel oxadiazole analogues derived from Ethacrynic Acid have been designed, showing improved antiproliferative activity in tumor cells by utilizing the principle of bioisosterism (Yang et al., 2010).
Molecular Structure Analysis
The molecular structure of Ethacrynic Acid Epoxide is characterized by its α,β-unsaturated ketone structure, which readily combines with sulfhydryl groups. This feature distinguishes it from other diuretic agents and is fundamental to its chemical behavior (Beyer et al., 1965).
Chemical Reactions and Properties
Ethacrynic Acid Epoxide undergoes various chemical reactions, including interactions with nucleophiles. A study on the reactivity of methacrylic acid epoxide (MAE), a related compound, with atmospherically relevant nucleophiles, provides insight into potential reactions of Ethacrynic Acid Epoxides. The findings suggest that epoxides can form diverse products through nucleophilic addition reactions, indicating the versatile reactivity of such compounds (Birdsall et al., 2014).
Physical Properties Analysis
The physical properties of Ethacrynic Acid Epoxide, such as solubility and thermal stability, can be inferred from studies on related epoxides. For instance, the synthesis and investigation of water-soluble polyperoxides from 2-(2-methoxyethoxy)ethyl methacrylate offer insights into the thermoresponsive properties and thermal degradation of epoxide-containing polymers, which may parallel the behavior of Ethacrynic Acid Epoxides under similar conditions (Pal & De, 2012).
Chemical Properties Analysis
The chemical properties of Ethacrynic Acid Epoxide, including its reactivity and interactions with biological molecules, can be elucidated by examining its effects on cellular functions. Ethacrynic Acid, for example, has been shown to inhibit polymorphonuclear leukocyte functions, such as exocytosis, phagocytosis, and superoxide release, through interactions that likely involve sulfhydryl groups. This suggests that Ethacrynic Acid Epoxide may also exhibit similar inhibitory effects due to its structural similarities (Elferink et al., 1982).
Wissenschaftliche Forschungsanwendungen
Inhibition of Leukocyte Functions
Ethacrynic acid has been shown to inhibit functions of polymorphonuclear leukocytes (PMNs) in rabbits, such as exocytosis, phagocytosis, and superoxide release. This inhibition is partly due to its interaction with vulnerable sulfhydryl groups in PMNs (Elferink, Hoogendijk & Riemersma, 1982).
Renal Mechanisms
Ethacrynic acid has been investigated for its effects on renal diluting and concentrating mechanisms, suggesting its potential novel mode of action in the human kidney (Goldberg, McCurdy, Foltz & Bluemle, 1964).
Interaction with Glutathione S-Transferase
Research has shown that ethacrynic acid interacts with glutathione S-transferases (GSTs), enhancing the cytotoxicity of alkylating agents in cultured cancer cells resistant to these agents. This suggests its potential role in cancer therapy (Awasthi et al., 1993).
Inhibition of NF-kappaB Signaling Pathway
Ethacrynic acid has been demonstrated to inhibit multiple steps in the NF-kappaB signaling pathway, suggesting its potential as an anti-inflammatory agent (Han, Englert, Delude & Fink, 2005).
Chemoproteomic Profiling
A chemoproteomic approach revealed that ethacrynic acid targets adenine nucleotide translocases on mitochondrial membranes, impairing mitochondrial function. This finding offers insights into repurposing ethacrynic acid for cancer treatment (Ye et al., 2018).
Safety And Hazards
EA, the parent compound of EAE, is associated with certain hazards. Overdosage may lead to excessive diuresis with electrolyte depletion and dehydration . It’s also associated with bleeding upon its parenteral administration . The safety data sheet for EA suggests that it is harmful if swallowed and recommends wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapours/spray .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
27223-10-5 |
|---|---|
Produktname |
Ethacrynic Acid Epoxide |
Molekularformel |
CHClO |
Molekulargewicht |
319.14 |
Synonyme |
[2,3-Dichloro-4-(2-ethylglycidoyl)phenoxy]acetic Acid; 2-[2,3-Dichloro-4-[(2-ethyl-2-oxiranyl)carbonyl]phenoxy]acetic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




